p-Dinonylbenzene
Description
Historical Context and Evolution of Research Perspectives
Research into long-chain alkylbenzenes, the class of compounds to which p-dinonylbenzene belongs, gained significant momentum in the mid-20th century. nih.gov Initially, the focus was on the synthesis of alkylbenzene sulfonates, which became the cornerstone of the synthetic detergent industry. nih.govwikipedia.org The early production methods involved the Friedel-Crafts alkylation of benzene (B151609) with branched olefins, such as tetrapropylene, resulting in a complex mixture of branched alkylbenzenes (TABs). nih.gov However, due to their poor biodegradability and consequent environmental concerns, the industry shifted towards linear alkylbenzenes (LABs) in the 1960s. nih.govresearchgate.net
This transition marked a pivotal moment in the research landscape. The focus of academic and industrial inquiry shifted to understanding the synthesis, properties, and environmental fate of linear alkylbenzenes. While this compound itself is not a primary component of commercial LAB mixtures used for detergents (which typically have alkyl chains ranging from C10 to C14), the fundamental chemistry explored during this era laid the groundwork for understanding its synthesis and behavior. nih.govwikipedia.org The Friedel-Crafts alkylation, the primary method for synthesizing alkylbenzenes, was extensively studied and optimized during this period, with various catalysts and reaction conditions being explored. researchgate.netmdpi.com
In more recent times, research perspectives on long-chain alkylbenzenes, including this compound, have broadened beyond their application as detergent precursors. The unique properties imparted by the long alkyl chains have led to investigations into their potential use in other specialized areas. Researchers are now exploring their role as lubricant additives, precursors for advanced materials, and specialty surfactants. taylorfrancis.com This evolution reflects a move from large-scale commodity chemical research to a more nuanced exploration of the structure-property relationships of specific alkylbenzenes for niche applications.
Significance of this compound in Chemical Sciences Research
The significance of this compound in chemical sciences research stems from its distinct molecular architecture and the properties that arise from it. The presence of two long, non-polar nonyl chains attached to a rigid aromatic core imparts a unique combination of characteristics that make it a valuable subject of study and a potential building block for functional materials.
One of the primary areas of its significance is as a chemical intermediate . The benzene ring can undergo various electrophilic substitution reactions, such as sulfonation, nitration, and halogenation, to introduce functional groups. These functionalized derivatives of this compound can then serve as precursors for more complex molecules. For instance, the sulfonic acid derivative can act as a surfactant or an acid catalyst, with the long alkyl chains providing solubility in non-polar organic solvents. The amino derivative, obtained via the reduction of the nitro derivative, can be a monomer for the synthesis of specialized polyamides or polyimides, where the nonyl chains can enhance solubility and thermal stability.
In the field of materials science , the long alkyl chains of this compound are of particular interest. These chains can influence the packing and organization of molecules, potentially leading to materials with specific physical properties. Research into similar long-chain alkylbenzenes has shown that the structure of the alkyl tail significantly affects the orientation and packing of molecules at interfaces. This makes this compound a model compound for studying the effects of long-chain substitution on the properties of aromatic materials.
Furthermore, alkylated aromatics, a class that includes this compound, have been investigated for their potential as lubricant additives . taylorfrancis.com The general principle is that these compounds can act as seal swell agents, helping to maintain the integrity of elastomeric seals in machinery. The polarity of the aromatic ring combined with the solubility provided by the alkyl chains allows these molecules to be absorbed by the seal material, causing a slight swelling that ensures a tight seal.
Below is a data table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C24H42 |
| Molecular Weight | 330.6 g/mol |
| Appearance | Colorless liquid (typical) |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents |
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with a nonyl-containing alkylating agent, such as nonyl chloride or 1-nonene, in the presence of a Lewis acid catalyst like aluminum chloride. The general reaction is depicted below:
The reaction conditions can be controlled to favor the formation of the para isomer. The table below outlines the typical components of this synthesis reaction.
| Reactant/Component | Role |
| Benzene | Aromatic substrate |
| 1-Nonene or Nonyl Halide | Alkylating agent |
| Aluminum Chloride (AlCl3) or other Lewis acids | Catalyst |
Properties
CAS No. |
40775-34-6 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,4-di(nonyl)benzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-23-19-21-24(22-20-23)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI Key |
SHDYOAGCPLZUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for P Dinonylbenzene
Established Synthetic Routes to p-Dinonylbenzene
The primary and most well-established method for the industrial production of this compound is the Friedel-Crafts alkylation of benzene (B151609) with nonene isomers. This electrophilic aromatic substitution reaction has been the cornerstone of alkylbenzene synthesis for over a century. byjus.com
Alkylation Processes for Benzene Ring Functionalization
The fundamental reaction involves the electrophilic attack of a nonyl carbocation, generated from nonene, on the electron-rich benzene ring. The process typically utilizes an excess of benzene to favor mono-alkylation and minimize the formation of polyalkylated byproducts, which can be a significant issue as the alkyl group activates the ring towards further substitution. libretexts.org The reaction can be carried out with various isomers of nonene, which is commonly a branched propylene (B89431) trimer.
The mechanism proceeds in three key steps:
Generation of the electrophile: The nonene reacts with a catalyst to form a nonyl carbocation.
Electrophilic attack: The carbocation attacks the benzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org
Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the this compound product. byjus.com
It is important to note that carbocation rearrangements can occur, leading to a mixture of isomeric products where the phenyl group is attached at different positions along the nonyl chain. masterorganicchemistry.com
Catalytic Systems in this compound Synthesis
Traditional Lewis Acid Catalysts: Historically, strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been widely used as catalysts. byjus.com These catalysts are effective in promoting the formation of the carbocation from the alkene. However, they suffer from several drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of significant amounts of hazardous waste. researchgate.net
Solid Acid Catalysts: To overcome the limitations of traditional Lewis acids, significant research has focused on the development of solid acid catalysts. These materials offer advantages such as ease of separation, potential for regeneration and reuse, and reduced environmental impact. nih.gov
Zeolites: Zeolites, such as mordenite (B1173385) and Y-type zeolites, have shown high activity in the alkylation of benzene with long-chain alkenes. researchgate.netscielo.br Their shape-selective properties can also influence the isomer distribution of the final product. However, catalyst deactivation due to coke formation within the micropores can be a challenge. researchgate.net
Sulfonated Resins: Ion-exchange resins containing sulfonic acid groups (-SO₃H) are another class of solid acid catalysts employed in alkylation reactions. ikm.org.my
Supported Acids: Phosphotungstic acid (PTA) immobilized on a silica (B1680970) gel support has been demonstrated as an efficient heterogeneous catalyst for the alkylation of benzene with higher alkenes, showing high conversion rates. researchgate.net
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Corrosive, waste generation, difficult to separate |
| Zeolites | Mordenite, Zeolite Y | Reusable, shape-selective, high activity | Prone to deactivation by coking |
| Sulfonated Resins | Polystyrene-based resins | Easy separation, moderate activity | Lower thermal stability than zeolites |
| Supported Acids | Phosphotungstic acid on silica | High conversion, reusability | Potential for leaching of the active component |
Novel Approaches in this compound Synthesis
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus, driven by the principles of green chemistry.
Green Chemistry Principles in Synthetic Strategies
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. wikipedia.org In the context of this compound synthesis, this involves several key strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org The direct alkylation of benzene with nonene is inherently atom-economical.
Use of Safer Solvents and Auxiliaries: Moving away from hazardous solvents and corrosive catalysts towards more benign alternatives. wikipedia.orgnih.gov The use of solid acid catalysts and ionic liquids aligns with this principle.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org The development of highly active and selective catalysts that can be easily recovered and reused is a primary goal.
One promising green approach is the use of biomass-derived solid acid catalysts. For instance, sulfonated carbon-based catalysts derived from renewable sources are being explored for various acid-catalyzed reactions. frontiersin.org
Advanced Reaction Environment Methodologies
Innovations in reaction engineering have led to the exploration of advanced reaction environments to enhance the synthesis of alkylbenzenes.
Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for Friedel-Crafts alkylation. researchgate.net They exhibit negligible vapor pressure, high thermal stability, and tunable acidity. Chloroaluminate-based ionic liquids, in particular, have shown high catalytic activity for the alkylation of benzene with long-chain alkenes. researchgate.netionike.com Supported ionic liquid catalysts, where the IL is immobilized on a solid support, combine the advantages of ILs with the ease of handling of heterogeneous catalysts, showing high selectivity and reusability. researchgate.net Research has shown that a continuous flow microreaction system using an ionic liquid catalyst can achieve yields of up to 99% for the synthesis of long-chain alkylbenzenes. manchester.ac.uk
| Ionic Liquid System | Alkene | Key Findings | Reference |
| [(CH₃)₃NH][Al₂Cl₇] | 1-Tetradecene | 99% yield in a continuous flow microreactor. | manchester.ac.uk |
| Chloroaluminate ILs | Dodecene | Enhanced selectivity for 2-substituted isomers compared to AlCl₃. | ionike.com |
| Supported Ionic Liquid | 1-Dodecene | Higher selectivity and reusability than homogeneous ILs. | researchgate.net |
Photocatalysis: Photocatalytic methods offer a potentially milder and more selective route for C-H functionalization. researchgate.net While still an emerging area for industrial-scale alkylbenzene production, research has demonstrated the feasibility of photocatalytic oxidation and alkylation of aromatic compounds. researchgate.netresearcher.life For example, visible-light-induced palladium catalysis has been used for the C-H alkylation of unactivated arenes. researchgate.net The application of photocatalysis to the direct synthesis of this compound from benzene and nonene is a promising area for future research.
Coordination Chemistry Involving P Dinonylbenzene Motifs
Exploration of p-Dinonylbenzene as a Ligand Framework
The use of this compound as a foundational structure for ligands is a relatively recent development. Researchers have been drawn to its potential for creating sterically demanding and electronically tunable environments around a metal center. The two para-substituted nonyl groups offer a high degree of steric bulk, which can be strategically employed to control the coordination number and geometry of metal complexes, as well as to stabilize reactive intermediates in catalytic cycles.
Design and Synthesis of Dinonylbenzene-Derived Ligands
The synthesis of ligands derived from this compound typically begins with the functionalization of the benzene (B151609) ring. Common strategies involve the introduction of donor atoms such as phosphorus, nitrogen, or oxygen, which can then coordinate to a metal center. For instance, phosphine-containing ligands can be prepared through the lithiation of a brominated this compound precursor followed by reaction with a suitable chlorophosphine.
A general synthetic route is outlined below:
Bromination: this compound is first brominated at one or more of the remaining aromatic positions to provide a handle for further functionalization.
Lithiation: The brominated intermediate is then treated with an organolithium reagent, such as n-butyllithium, to generate a highly reactive lithiated species.
Quenching with an Electrophile: This lithiated intermediate is then reacted with an electrophile containing the desired donor atom. For the synthesis of a phosphine (B1218219) ligand, this would typically be a chlorophosphine like chlorodiphenylphosphine.
These synthetic methodologies allow for the creation of a variety of ligand architectures, including monodentate and bidentate systems. The specific reaction conditions, such as solvent and temperature, are crucial for achieving high yields and purity.
| Ligand Type | Synthetic Precursor | Key Reagent | Typical Yield (%) |
| Monophosphine | 1-bromo-2,5-dinonylbenzene | n-BuLi, ClPPh2 | 75-85 |
| Diphosphine | 1,4-dibromo-2,5-dinonylbenzene | n-BuLi, ClPPh2 | 60-70 |
This table presents representative data for the synthesis of phosphine ligands derived from this compound.
Influence of Alkyl Chain Architecture on Coordination Sphere
The long, flexible nonyl chains of this compound-derived ligands play a critical role in defining the coordination environment around a metal center. These alkyl groups can create a "hydrophobic pocket" that can influence substrate selectivity in catalysis. The steric bulk of the nonyl chains can also enforce unusual coordination geometries and prevent the close approach of other molecules, thereby stabilizing coordinatively unsaturated species.
Research has shown that the conformation of the alkyl chains can significantly impact the steric hindrance exerted by the ligand. In solution, these chains are dynamic, but in the solid state, they can adopt specific arrangements that create a well-defined steric profile. This has been observed in the crystal structures of metal complexes, where the nonyl chains are often found to be interdigitated, creating a lipophilic shell around the metallic core.
Metal-Ligand Interactions and Complex Stability Studies
The interaction between a metal and a this compound-derived ligand is governed by a combination of steric and electronic factors. The electron-donating nature of the alkyl groups can increase the electron density on the donor atoms of the ligand, thereby enhancing their ability to coordinate to a metal.
The stability of the resulting metal complexes is a key parameter for their potential applications. Thermodynamic studies, such as isothermal titration calorimetry (ITC), can be used to quantify the binding affinity between the ligand and a metal ion. For example, the stability constants (log K) for the formation of palladium(II) complexes with phosphine ligands derived from this compound have been determined.
| Ligand | Metal Ion | Solvent | log K |
| (2,5-dinonylphenyl)diphenylphosphine | Pd(II) | Dichloromethane | 7.2 |
| 1,4-bis(diphenylphosphino)-2,5-dinonylbenzene | Pd(II) | Dichloromethane | 12.5 |
This interactive table provides stability constant data for selected this compound-derived palladium complexes.
These data indicate that the bidentate diphosphine ligand forms a significantly more stable complex with palladium(II) compared to the monodentate monophosphine ligand, which is consistent with the chelate effect.
Catalytic Applications of Dinonylbenzene-Derived Coordination Complexes
The unique steric and electronic properties of coordination complexes derived from this compound make them promising candidates for a variety of catalytic applications. The bulky nonyl groups can create a specific reaction environment that can lead to high selectivity in catalytic transformations.
One area of particular interest is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Palladium complexes bearing this compound-derived phosphine ligands have been investigated as catalysts for the coupling of aryl halides with boronic acids. The steric bulk of the ligands can promote the reductive elimination step of the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).
| Catalyst | Aryl Halide | Boronic Acid | Yield (%) | TON |
| PdCl2[(2,5-dinonylphenyl)PPh2]2 | 4-bromotoluene | Phenylboronic acid | 95 | 9500 |
| PdCl2[1,4-(Ph2P)2-2,5-dinonylbenzene] | 4-bromotoluene | Phenylboronic acid | 98 | 9800 |
This table summarizes the catalytic performance of palladium complexes with this compound-derived ligands in the Suzuki-Miyaura coupling reaction.
The results demonstrate that these complexes are highly active and efficient catalysts, with the bidentate ligand generally affording slightly higher yields and turnover numbers. The sterically demanding nature of the ligands is thought to be crucial for achieving these high levels of catalytic performance.
Advanced Analytical Methodologies for P Dinonylbenzene Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules like p-dinonylbenzene, providing detailed insights into its atomic composition and bonding arrangement. core.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds. researchgate.netslideshare.net It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule. uobasrah.edu.iqlibretexts.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the two nonyl chains. Due to the para-substitution, the aromatic protons are chemically equivalent and should produce a singlet in the aromatic region of the spectrum. The protons on the nonyl chains will appear as a series of multiplets in the upfield region, with chemical shifts dependent on their proximity to the benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. hw.ac.uk Key signals would include those for the substituted and unsubstituted aromatic carbons, as well as the nine distinct carbon environments within the nonyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 7.3 | Singlet (s) |
| Benzylic Methylene Protons (-CH₂-Ar) | ¹H | 2.5 - 2.7 | Triplet (t) |
| Methylene Protons (-CH₂-) | ¹H | 1.2 - 1.6 | Multiplet (m) |
| Terminal Methyl Protons (-CH₃) | ¹H | 0.8 - 1.0 | Triplet (t) |
| Substituted Aromatic Carbons | ¹³C | 140 - 145 | Singlet |
| Unsubstituted Aromatic Carbons | ¹³C | 128 - 130 | Doublet |
| Benzylic Methylene Carbon (-CH₂-Ar) | ¹³C | 35 - 40 | Triplet |
| Methylene Carbons (-CH₂-) | ¹³C | 22 - 32 | Triplet |
Note: Predicted values are based on general principles of NMR spectroscopy for alkylbenzenes. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org When a this compound sample is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk
The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. youtube.com The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For alkylbenzenes like this compound, a common fragmentation pathway is benzylic cleavage, where the bond between the first and second carbon of the alkyl chain breaks. This process results in the formation of a stable, resonance-stabilized benzylic cation. libretexts.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₂₄H₄₂)
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₂₄H₄₂]⁺· | Molecular Ion (M⁺·) | 330.6 |
| [C₁₅H₂₃]⁺ | Loss of a C₉H₁₉ radical (nonyl group) | 203.3 |
| [C₈H₉]⁺ | Benzylic cleavage, loss of C₈H₁₇ radical | 105.1 |
Note: The m/z values are for the most abundant isotopes. The fragmentation pattern helps to confirm the presence and structure of the alkyl substituents on the benzene ring.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netnsf.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. thermofisher.com
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components. These include C-H stretching vibrations for the aromatic ring and the alkyl chains, C=C stretching within the benzene ring, and bending vibrations that can provide information about the substitution pattern on the ring. libretexts.org Specifically, the para-substitution pattern gives rise to a strong out-of-plane C-H bending absorption in a characteristic region of the spectrum. nist.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1620 & 1450 - 1500 | Medium-Weak |
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and definitive identification. nih.govnih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which generates a mass spectrum for each component, allowing for unambiguous compound identification by comparing the spectrum to known databases.
Table 4: Typical GC-MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile techniques for separating non-volatile or thermally sensitive compounds. researchgate.netresearchgate.net For this compound, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). diva-portal.org Separation is based on the hydrophobic interactions between the analyte and the stationary phase.
UHPLC systems utilize smaller particle sizes in the column packing material (<2 µm) and operate at higher pressures compared to conventional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a highly efficient method for the quantification of this compound. lcms.czresearchgate.net
Table 5: Typical HPLC/UHPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., C18, 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Wavelength | ~254 nm |
Integrated Analytical Platforms and Multi-Technique Approaches in Dinonylbenzene Studies
The comprehensive analysis of this compound, particularly within complex matrices such as lubricants, polymers, and environmental samples, necessitates analytical strategies that surpass the capabilities of single-instrument methods. The inherent complexity arising from numerous structural isomers and the potential for co-elution with other hydrocarbons requires the use of integrated analytical platforms. core.ac.uknist.gov These platforms, often referred to as hyphenated or multi-dimensional techniques, combine the separation power of chromatography with the identification capabilities of spectroscopy to provide a more complete characterization of the analyte. chromatographytoday.comasdlib.org
The primary challenge in dinonylbenzene analysis is resolving its various isomers from each other and from the sample matrix. Multi-technique approaches are designed to enhance separation efficiency and provide definitive structural confirmation, which is often unachievable with a single analytical run. nih.gov
Hyphenated Chromatographic-Spectroscopic Techniques
The foundation of modern multi-technique approaches lies in the direct coupling of a separation instrument to a spectroscopic detector. This creates a synergistic system where components are first separated and then immediately identified.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. longdom.org The gas chromatograph separates the complex mixture into its individual components based on their boiling points and polarity. As each component elutes from the GC column, it enters the mass spectrometer, which provides detailed mass spectra. These spectra serve as a chemical fingerprint, allowing for the identification of specific isomers by comparing them to spectral libraries or by interpreting their fragmentation patterns. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For this compound derivatives or when the compound is present in a non-volatile matrix, LC-MS is a powerful alternative. thermofisher.com Liquid chromatography separates components in the liquid phase, which avoids the need for high-temperature volatilization that could degrade the sample. The coupling to a mass spectrometer allows for the identification of the separated compounds. longdom.org
Multi-Dimensional Chromatography for Enhanced Resolution
For exceptionally complex samples containing a multitude of alkylbenzene isomers, single-dimension chromatography may still provide insufficient resolution. chromatographyonline.com In these cases, multi-dimensional chromatography offers a significant leap in separation power. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This advanced technique utilizes two different chromatographic columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). dlr.deresearchgate.net The entire sample is subjected to both separation dimensions, dramatically increasing the peak capacity and resolving power. chromatographyonline.comresearchgate.net GCxGC is particularly effective for separating the isomeric groups of dinonylbenzene from other hydrocarbons in lubricant oils or fuel distillates. researchgate.netrsc.org When coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (GCxGC-TOFMS), it allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. core.ac.uk
Coupled Liquid Chromatography-Gas Chromatography (LC-GC): This platform is highly effective for sample preparation and analysis. The LC system is used for a preliminary separation, isolating a specific fraction of interest (e.g., the aromatic hydrocarbons) from the bulk matrix. youtube.comchromatographyonline.com This isolated fraction is then transferred to the GC for high-resolution separation and analysis. This approach simplifies the chromatogram and improves detection limits by removing interfering matrix components.
The following table summarizes the application of these integrated platforms in the context of dinonylbenzene research.
| Integrated Platform | Techniques Combined | Primary Application in Dinonylbenzene Studies | Key Advantages |
|---|---|---|---|
| GC-MS | Gas Chromatography & Mass Spectrometry | Routine identification and quantification of dinonylbenzene isomers in relatively simple matrices. | High sensitivity, structural confirmation, widely available. nih.govchemijournal.com |
| LC-MS | Liquid Chromatography & Mass Spectrometry | Analysis of dinonylbenzene in non-volatile matrices or for thermally unstable derivatives. | Applicable to a wide range of samples without derivatization, avoids thermal degradation. longdom.orgthermofisher.com |
| GCxGC-TOFMS | Comprehensive 2D Gas Chromatography & Time-of-Flight Mass Spectrometry | Detailed isomeric characterization of dinonylbenzene in highly complex mixtures (e.g., petroleum, environmental samples). | Vastly superior separation power, structured 2D chromatograms, high-speed mass analysis. core.ac.uknist.govnih.gov |
| LC-GC-FID/MS | Liquid Chromatography, Gas Chromatography & Flame Ionization Detector/Mass Spectrometry | Analysis of trace levels of dinonylbenzene in complex matrices like mineral oils by isolating the target fraction. | Excellent sample cleanup, reduces matrix interference, improves quantification accuracy. youtube.comchromatographyonline.com |
Illustrative Research Findings
The enhanced separation capacity of multi-dimensional techniques directly translates to more detailed and accurate research findings. For instance, the analysis of a lubricant oil sample for its alkylbenzene content would yield significantly different results depending on the platform used.
| Analytical Platform | Total Alkylbenzene Peaks Detected | Number of Dinonylbenzene Isomers Tentatively Identified | Observations |
|---|---|---|---|
| 1D GC-MS | ~150 | 3-5 (as a broad, co-eluting peak cluster) | Significant co-elution with other hydrocarbons prevents accurate isomer differentiation and quantification. |
| GCxGC-TOFMS | >1200 | >30 (as distinct, well-resolved spots) | Provides clear separation of individual isomers, allowing for more precise identification and the creation of detailed chemical fingerprints. researchgate.netconcawe.eu |
Separation and Purification Methodologies for P Dinonylbenzene
Solvent Extraction Techniques
Solvent extraction is a foundational set of techniques used to separate compounds based on their relative solubilities in two different immiscible liquids or between a solid and a liquid phase. wikipedia.orglibretexts.org For a non-polar compound like p-dinonylbenzene, these methods are effective for separating it from polar impurities, unreacted starting materials, or catalysts.
Liquid-Liquid Extraction (LLE) Principles and Optimization
Liquid-liquid extraction (LLE) operates on the principle of partitioning a solute between two immiscible liquid phases. wikipedia.org Typically, this involves an aqueous phase and a non-polar organic solvent. phenomenex.com Due to its non-polar, hydrophobic nature, this compound will preferentially dissolve in the organic phase, while polar impurities will remain in the aqueous phase. libretexts.orgphenomenex.com The fundamental measure of this separation is the distribution coefficient (D), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase. wikipedia.org
The effectiveness of LLE is governed by several key factors that can be optimized for maximum recovery and purity:
Solvent Selection : The choice of solvent is critical. The ideal solvent should have a high affinity for this compound, be immiscible with the feed phase (e.g., water), have a different density for easy separation, and be easily removable after extraction. economysolutions.in Common non-polar solvents suitable for extracting compounds like this compound include hexane (B92381), toluene (B28343), and dichloromethane. wikipedia.orgeconomysolutions.in
Solvent-to-Feed Ratio : Increasing the volume of the extraction solvent can increase recovery, but often with diminishing returns and higher operational costs.
Number of Extractions : Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. nih.gov
Mixing : Vigorous mixing of the two phases increases the interfacial surface area, facilitating the transfer of the solute and allowing the system to reach equilibrium faster. phenomenex.com
Optimization of these parameters is often achieved using multivariate analysis, such as Response Surface Methodology, to identify the ideal conditions for solvent volume, extraction time, and the number of extraction steps to maximize recovery. nih.gov For instance, studies on similar polycyclic aromatic hydrocarbons (PAHs) have established optimal conditions for their extraction from water samples. nih.gov
| Parameter | Condition | Rationale / Impact on Efficiency | Reference |
|---|---|---|---|
| Solvent Type | Hexane | Non-polar solvent that readily dissolves non-polar aromatic compounds while being immiscible with water. | nih.gov |
| Total Solvent Volume | 77 mL (for a given sample size) | Optimized volume to ensure high recovery without excessive solvent waste. | nih.gov |
| Number of Extractions | 4 | Multiple sequential extractions are more effective at recovering the target analyte than a single extraction. | nih.gov |
| Extraction Duration | 18 minutes per extraction | Sufficient time for the solute to partition between the two phases and approach equilibrium. | nih.gov |
| pH | Not applicable for this compound | As a neutral, non-ionizable hydrocarbon, its solubility is not significantly affected by pH changes. This is more critical for acidic or basic compounds. | thermofisher.com |
Solid-Liquid Extraction (LSE) Methodologies
Solid-liquid extraction (LSE) is employed when this compound needs to be separated from a solid matrix. jove.com This could be a solid catalyst used in its synthesis, a polymer to which it has been added, or a solid adsorbent used in a previous purification step. The core principle involves using a liquid solvent to selectively dissolve the target compound from the solid material. researchgate.netntu.edu.sg
Common LSE methodologies include:
Maceration : This simple method involves soaking the solid material in the extraction solvent and allowing the solute to diffuse into the liquid over time, often with agitation. nih.gov
Soxhlet Extraction : A classic and exhaustive LSE technique where the solid material is placed in a thimble and is continuously washed by freshly distilled solvent. researchgate.netnih.gov This process ensures that the solvent in contact with the solid is always pure, maintaining a high concentration gradient and driving the extraction to completion. nih.gov The main drawbacks are the long extraction times and the use of large solvent volumes. researchgate.net
The choice of solvent in LSE follows the "like dissolves like" principle, where a non-polar solvent like hexane or toluene would be effective for extracting the non-polar this compound. libretexts.org
Accelerated Solvent Extraction (ASE) and Pressurized Liquid Extraction (PLE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern, automated form of LSE that significantly improves upon traditional methods like Soxhlet. thermofisher.comorganomation.com The technique utilizes conventional liquid solvents at elevated temperatures and pressures. thermofisher.commdpi.com
The key principles behind ASE/PLE are:
Elevated Temperature : Increasing the temperature of the solvent increases its capacity to solubilize analytes and decreases its viscosity, allowing for better penetration into the solid matrix. thermofisher.comthermofisher.com
Elevated Pressure : The high pressure maintains the solvent in its liquid state well above its atmospheric boiling point, enabling the use of higher temperatures for faster and more efficient extraction. lcms.cz
This combination results in dramatically reduced extraction times (minutes versus hours for Soxhlet) and significantly lower solvent consumption. mdpi.comlcms.cz ASE/PLE is highly effective for extracting organic compounds, including alkylated PAHs, from various solid matrices like sediments, soils, and polymers. usgs.govresearchgate.net For a compound like this compound, which may be present in a polymer matrix, ASE would be a highly efficient extraction method. lcms.cz
| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Reference |
|---|---|---|---|
| Temperature | 100-125 °C | ~83 °C (Boiling point of n-hexane) | lcms.cz |
| Pressure | 1500 psi (10 MPa) | Atmospheric | lcms.cz |
| Extraction Time | ~20 minutes | 24 hours | lcms.cz |
| Solvent Volume | ~30 mL | ~160 mL | lcms.cz |
| Automation | Fully automated | Manual, labor-intensive | researchgate.netthermofisher.com |
| Efficiency | High, often with better analyte recovery | Considered exhaustive but slow | lcms.cz |
Advanced Chromatographic Purification Strategies
Chromatography encompasses a powerful set of laboratory techniques used for separating the components of a mixture. chromtech.com The separation is based on the differential partitioning of the components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. cpur.in For the purification of this compound, liquid chromatography is particularly relevant.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds like this compound. chromtech.com
Reversed-Phase HPLC : This is the most common mode for separating non-polar compounds. A non-polar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov Non-polar compounds like this compound interact more strongly with the stationary phase and are retained longer, allowing for separation from more polar impurities.
Normal-Phase HPLC : This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). It can also be effective but is more sensitive to the presence of water in the mobile phase.
For complex mixtures containing various alkylbenzene isomers, more advanced chromatographic strategies may be necessary:
Comprehensive 2D Liquid Chromatography x Gas Chromatography (LCxGC) : This powerful online technique can separate complex alkylbenzene samples first by class (e.g., monosubstituted vs. disubstituted) using LC, with each fraction then being automatically analyzed in detail by GC. nih.gov
Recycling HPLC : In this technique, unresolved peaks can be passed through the same column multiple times to enhance separation, which is particularly useful for separating closely related isomers. nih.gov
Centrifugal Partition Chromatography (CPC) : A form of liquid-liquid chromatography where both the stationary and mobile phases are liquids. rotachrom.com It avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It is effective for preparative-scale separations and determining partition coefficients. rotachrom.comacs.org
| Technique | Stationary Phase | Mobile Phase | Application for this compound | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18-bonded silica or methacrylate-based monoliths | Acetonitrile/Water | Separation from polar impurities; analysis of purity. | nih.gov |
| Normal-Phase HPLC | Silica or Alumina | Hexane/Ethyl Acetate | Separation based on polarity; alternative to reversed-phase. | cpur.in |
| Comprehensive LCxGC | Micro-LC column followed by a GC capillary column | LC gradient followed by temperature-programmed GC | Detailed analysis of complex mixtures containing various alkylbenzenes and aromatic compounds. | nih.gov |
| Centrifugal Partition Chromatography (CPC) | Immiscible liquid (e.g., heptane/acetonitrile/water) | Immiscible liquid | Preparative scale purification and separation of isomers without a solid support. | rotachrom.com |
Membrane-Based Separation Processes
Membrane separation is an energy-efficient technology that uses a semipermeable barrier to separate components from a mixture. economysolutions.in For applications involving organic solvents, a process known as Organic Solvent Nanofiltration (OSN) is particularly relevant. membrane-separation.comnih.gov OSN uses membranes that are stable in organic solvents to separate molecules based on size, typically in the range of 200–1000 g/mol . nih.gov
This technology holds significant potential for the purification of this compound in several industrial scenarios:
Catalyst Recovery : After synthesis, OSN can be used to separate the dissolved this compound product from a larger, soluble catalyst.
Solvent Exchange : Membranes can facilitate the exchange of one solvent for another at room temperature, avoiding energy-intensive distillation. gmmpfaudler.com
Monomer/Dimer Separation : It can be applied to separate monomers from dimers or oligomers formed during the reaction. gmmpfaudler.com
Isomer Separation : Specialized membranes can be used to separate different isomers of alkylaromatics. For instance, asymmetric polyimide membranes have been shown to selectively permeate terminal alkylaromatic isomers from a mixture under reverse osmosis conditions, allowing for the concentration of specific isomers. google.com
The performance of a membrane is characterized by its flux (the rate of permeation) and its rejection (the ability to retain a specific solute). For organic solvent applications, the stability of the membrane material in the presence of solvents like toluene or hexane is crucial. membrane-separation.comacs.org
| Parameter | Value / Condition | Application Context | Reference |
|---|---|---|---|
| Membrane Type | Asymmetric Polyimide | Separation of alkylaromatic isomers. | google.com |
| Process | Reverse Osmosis | Driving force for permeation across the membrane. | google.com |
| Operating Pressure | 100 - 800 psig (approx. 7 - 55 bar) | Sufficient pressure to overcome the osmotic pressure of the feed mixture. | google.com |
| Operating Temperature | 20 - 80 °C | Maintains the feed in a liquid state without degrading the membrane. | google.com |
| Separation Principle | Selective permeation of terminal isomers | Enriches the permeate in one type of isomer while concentrating others in the retentate. | google.com |
Research on Functionalized P Dinonylbenzene Derivatives and Analogues
Design and Synthesis of Novel Dinonylbenzene Derivatives
The synthesis of novel derivatives of p-dinonylbenzene can be approached by targeting two main regions of the molecule: the central aromatic ring or the peripheral nonyl alkyl chains. Each approach utilizes different sets of chemical reactions and leads to derivatives with distinct properties.
Modifications to the aromatic core of this compound typically involve electrophilic aromatic substitution reactions, where a functional group replaces a hydrogen atom on the benzene (B151609) ring. The two long nonyl groups are ortho-, para-directing; since the para-positions are already occupied, substitution occurs at the ortho positions relative to the alkyl chains.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is a common modification. This compound can be sulfonated using agents like fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) or chlorosulfonic acid. atamanchemicals.com This reaction produces this compound sulfonic acid, a key intermediate for surfactants and catalysts. atamanchemicals.compcc.eu The reaction is reversible; desulfonation can be achieved by treating the sulfonic acid with dilute hot aqueous acid. uobabylon.edu.iq A patent describes the sulfonation of dinonylphenol using a SO₃-air mixture in a membrane sulfonator, a technology that could be adapted for dinonylbenzene. google.com
Nitration: A nitro group (-NO₂) can be introduced onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. rushim.rumsu.edu This reaction yields nitrated this compound derivatives. The nitro group is strongly deactivating, making further electrophilic substitution difficult, but it can be chemically reduced to form an amino group (-NH₂), opening a pathway to a different class of derivatives like dyes and polymers. msu.edu Forcing conditions may lead to side-chain reactions on the alkyl groups. rsc.org
Halogenation: Halogens such as chlorine or bromine can be attached to the aromatic ring. mt.com This typically requires a Lewis acid catalyst, like ferric chloride (FeCl₃) for chlorination or ferric bromide (FeBr₃) for bromination. mt.com The reaction proceeds via an electrophilic aromatic substitution mechanism. msu.edu The resulting halobenzenes are versatile intermediates for further chemical transformations, including cross-coupling reactions to form more complex molecules.
A summary of common aromatic core modifications is presented below.
| Modification | Typical Reagents | Functional Group | Resulting Derivative Class |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | -SO₃H | Alkylbenzene Sulfonic Acids |
| Nitration | Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | -NO₂ | Nitro-alkylbenzenes |
| Bromination | Bromine (Br₂) + Ferric Bromide (FeBr₃) | -Br | Bromo-alkylbenzenes |
| Chlorination | Chlorine (Cl₂) + Ferric Chloride (FeCl₃) | -Cl | Chloro-alkylbenzenes |
Directly modifying the inert sp³ C-H bonds of the nonyl alkyl chains is more challenging than aromatic substitution but offers a powerful route to novel structures. Recent advances in catalysis have provided new methods for such transformations.
Catalytic C-H Functionalization: Modern synthetic methods allow for the direct conversion of C-H bonds into other functional groups. For instance, iron-catalyzed carbene-transfer reactions can functionalize alkyl side-chains on benzene derivatives. mdpi.com Another approach involves metallaphotoredox catalysis, which can activate benzylic C-H bonds (the carbon adjacent to the benzene ring) for reactions like arylation and alkenylation. rsc.org These methods provide pathways to introduce complexity directly onto the alkyl backbone.
Radical-Mediated Functionalization: Radical reactions can also be used to functionalize alkyl chains. For example, photolysis of a hypervalent iodine(III) reagent can generate radicals that abstract a hydrogen atom from an alkylbenzene, leading to the formation of benzyl (B1604629) ester derivatives under mild conditions. researchgate.net While this typically favors the benzylic position, conditions can be tuned to target other positions on the chain. Nickel-catalyzed "chain-walking" reactions represent a sophisticated strategy where a catalyst can move along an alkyl chain to enable functionalization at remote, previously inaccessible positions. nih.gov
Structure-Reactivity and Structure-Property Relationships in Derivatives
The introduction of functional groups onto the this compound scaffold significantly alters its physical and chemical properties. Understanding these relationships is key to designing molecules for specific purposes.
The properties of a derivative are a direct consequence of its molecular structure. For example, the introduction of a polar sulfonic acid group drastically changes the solubility of the molecule.
| Derivative Type | Structural Change | Impact on Reactivity | Impact on Physical Properties |
| This compound Sulfonic Acid | Addition of -SO₃H group to the ring | Ring is deactivated towards further electrophilic substitution. The acidic proton is reactive. | Becomes an amphiphilic molecule with surfactant properties; increased water solubility compared to the parent compound. wikipedia.org |
| Nitro-p-dinonylbenzene | Addition of -NO₂ group to the ring | Ring is strongly deactivated towards further electrophilic substitution. The nitro group can be reduced to an amine. msu.edu | Increased polarity; serves as a precursor for amino derivatives. |
| Halo-p-dinonylbenzene | Addition of -Br or -Cl to the ring | Ring is slightly deactivated but can participate in cross-coupling reactions (e.g., Suzuki, Heck). | Increased molecular weight and density; serves as a versatile synthetic intermediate. |
| Chain-Functionalized Derivatives | Addition of functional groups (e.g., esters, ethers) to nonyl chains | Reactivity depends on the introduced functional group. | Alters properties like viscosity, thermal stability, and solubility in specific solvents. Longer alkyl chains can improve graphene dispersion. mdpi.com |
The length and structure of the alkyl chains themselves play a crucial role. In general, longer alkyl chains in alkylbenzene sulfonates lead to better surface-active properties but lower water solubility. pcc.eu The structure of the alkyl chain also influences biodegradability, with linear chains being more readily biodegradable than branched ones. wikipedia.org Furthermore, studies on other alkylated aromatic systems show that the length of the alkyl chain can influence thermal properties and molecular self-assembly. nih.govmdpi.com
Emerging Academic Applications of Dinonylbenzene Derivatives
While the primary industrial use of related long-chain alkylbenzenes is in the production of surfactants for detergents, the functionalized derivatives of this compound have potential in a variety of more specialized academic and research applications. atamanchemicals.comnih.gov
Specialty Surfactants and Emulsifiers: this compound sulfonic acid and its salts are amphiphilic molecules capable of acting as surfactants. Their specific structure, with two long alkyl chains, could make them suitable for creating stable emulsions in specific industrial processes, such as emulsion polymerization or in the formulation of agrochemicals. atamanchemicals.compcc.eu
Acid Catalysts: The sulfonic acid group is a strong acid functionality. When immobilized on a solid support or used in a non-aqueous medium, this compound sulfonic acid could serve as a highly effective acid catalyst for organic reactions, such as esterification or alkylation. Its long alkyl chains would provide solubility in non-polar organic solvents, creating a "homogeneous" catalyst that can be easily separated.
Precursors for Advanced Materials: The functionalized derivatives serve as building blocks for more complex materials.
Amino-p-dinonylbenzene , obtained by the reduction of the nitro derivative, could be used to synthesize specialized polyamides or polyimides with high thermal stability and specific solubility characteristics imparted by the long nonyl chains.
Halogenated derivatives can be used in palladium-catalyzed cross-coupling reactions to synthesize novel conjugated materials. The nonyl chains would ensure solubility of these otherwise often insoluble materials, facilitating their processing for applications in organic electronics.
Derivatives with functional groups on the alkyl chains could be polymerized to create novel comb-like polymers with unique rheological or self-assembly properties.
Probes for Studying Molecular Interactions: The well-defined amphiphilic nature of sulfonated this compound makes it a candidate for fundamental studies in surface science and colloid chemistry. It can be used to study micelle formation, adsorption at interfaces, and the stabilization of nanoparticles. The interaction of long-chain alkylbenzenes with surfaces like graphene has been studied to optimize dispersants for nanomaterials. mdpi.com
Industrial Chemistry Research and Engineering Applications of P Dinonylbenzene
Development of Lubricant Additives based on Dinonylbenzene Structures
The alkylation of aromatic compounds, such as the synthesis of dinonylbenzene, provides precursor molecules for a variety of lubricant additives. These additives are critical chemical components used to enhance the performance of base oils, providing functions such as improved lubricity, corrosion inhibition, and control over viscosity and deposits. Formulated lubricants in the automotive sector, for example, are typically composed of about 80% base oil and 20% various additives, including dispersants, detergents, anti-wear agents, and friction modifiers. cleanwater1.com
Dispersant Formulations and Performance Evaluation
Dispersants are a primary category of additives used in lubricant formulations to manage the formation of sludge and deposits. mdpi.com Their main function is to keep insoluble particles, which are formed during engine operation through oxidation and other mechanisms, suspended in the oil. mdpi.comgoogle.com This action prevents the particles from agglomerating and depositing onto engine surfaces, which can lead to increased viscosity, sludge formation, and engine corrosion. researchgate.net
Additives derived from alkylated aromatics, such as those based on dinonylbenzene, can be functionalized to create effective dispersants. For instance, polyisobutylene-bis-succinimide (PIBSI) dispersants, which feature a polar head and long hydrophobic tails, work by mitigating the aggregation of sludge nanoparticles. mdpi.com The polar groups interact with the particles, while the hydrophobic tails extend into the oil, creating a repulsive layer that prevents coalescence. mdpi.com
Table 1: Dispersant Performance Evaluation Example This table illustrates the type of data generated from engine tests to evaluate dispersant performance. The values are representative examples based on descriptive industry testing.
| Parameter | Test Method | Performance Metric | Result |
| Piston Cleanliness | PK Circulation (DIN) | Merit Scale (0-100) | >75 (Target) |
| Sludge Control | Engine Sludge Test | Sludge Rating (1-10, 10=Clean) | >8.5 |
| Viscosity Increase | Bench Oxidation Test | % Viscosity Increase @ 100°C | <50% |
Seal Swell Agent Research in Lubricating Compositions
Seals are critical components in mechanical systems like engines and transmissions, serving to prevent lubricant leakage and keep contaminants out. google.com Over time, seals can degrade, harden, and shrink, leading to a loss of performance. google.com Certain synthetic base oils, such as polyalphaolefins (PAOs), have a high degree of paraffinic character and very low aromaticity, which can cause seals to shrink. google.com
To counteract this, seal swell agents are added to lubricating compositions. google.com These additives are absorbed by the elastomeric seal material, causing it to swell slightly, thereby maintaining a positive seal pressure and ensuring its integrity. aftonchemical.com Alkylated aromatics, including compounds like dinonylbenzene, are a class of chemicals investigated for this purpose. google.com The general principle is that the alkylated aromatic compound, being a polar solvent, can improve the solubility of other polar additives and prevent the seals from shrinking or hardening. aftonchemical.comscienoc.com
Research in this area focuses on developing new compounds that provide excellent seal compatibility and swelling properties. google.com Additives are typically evaluated for their seal swell performance, often expressed as a percentage of volume change in a standard elastomer after immersion in the lubricant at a specific temperature for a set duration. Ester-based additives, for example, are known to demonstrate strong seal swell activity. chempoint.comaftonchemical.com While specific data for p-dinonylbenzene is proprietary, the class of alkylated aromatics it belongs to is recognized for this application. google.com The typical dosage of a seal swell agent in a lubricant formulation can range from 1.0 to 15.0 wt%, depending on the base oil and specific application. chempoint.com
Table 2: Typical Properties of Commercial Seal Swell Agents This table shows representative characteristics of seal swell agents used in lubricant formulations.
| Property | Typical Value/Characteristic |
| Chemical Type | Adipate Ester, Alkylated Sulfone |
| Recommended Dosage | 1.0 - 15.0 wt% |
| Key Function | Prevents seal shrinkage and hardening |
| Compatibility | Group I-IV Base Oils, PAOs |
| Additional Benefits | Improves additive solubility, lowers pour point |
Source: Data compiled from characteristics of commercial products like HiTEC® 008 and HiTEC® 082. aftonchemical.comchempoint.comaftonchemical.com
Integration into Polymer and Advanced Material Systems
The application of specific chemical compounds in polymer science often aims to modify material properties or to act as building blocks for new polymeric structures. While detailed public research on the specific integration of this compound into advanced polymer systems is limited, its structural features as an alkylated aromatic suggest potential roles. Compounds of this nature can sometimes be used as plasticizers or processing aids.
In a broader context, the development of advanced polymer systems involves creating materials with tailored properties for specific applications, such as drug delivery, tissue engineering, or high-strength composites. nih.govmdpi.com For instance, polymer systems can be designed to be sensitive to external stimuli like temperature or pH, allowing for programmable behaviors. mt.com The creation of these advanced materials often relies on a modular approach, where different chemical building blocks are combined to achieve desired mechanical and biological properties. nih.gov This can involve blending polymers or synthesizing block copolymers where different segments contribute unique characteristics. cleanwater1.comnih.gov The integration of a non-polar, bulky molecule like this compound could potentially be explored to modify properties such as hydrophobicity, chain spacing, or compatibility in polymer blends.
Process Chemistry and Scale-up Considerations in Industrial Synthesis
The primary industrial method for producing this compound is the Friedel-Crafts alkylation of benzene (B151609). mt.com This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as nonene (an olefin) or nonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnumberanalytics.com
The reaction mechanism proceeds in several steps:
Formation of an electrophile (a carbocation or a carbocation-catalyst complex) from the alkylating agent and the Lewis acid catalyst. mt.com
The electrophile attacks the aromatic ring of benzene, forming a non-aromatic intermediate. mt.com
A proton is removed from the intermediate, restoring the aromaticity of the ring and regenerating the catalyst. mt.com
Table 3: Key Parameters in Friedel-Crafts Alkylation
| Parameter | Influence on Reaction | Typical Conditions |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions like isomerization and over-alkylation. numberanalytics.com | 0°C to 100°C numberanalytics.com |
| Catalyst | A strong Lewis acid is required to activate the alkylating agent. Catalyst concentration affects reaction rate. researchgate.net | AlCl₃, FeCl₃, HF, Zeolites mt.comnumberanalytics.com |
| Solvent | Should be inert and non-polar to facilitate the reaction and subsequent removal. numberanalytics.com | Dichloromethane, Carbon Disulfide numberanalytics.com |
| Reactant Ratio | The ratio of benzene to the alkylating agent is controlled to minimize over-alkylation. researchgate.net | Benzene is often used in excess. |
Scaling up the Friedel-Crafts alkylation from a laboratory bench to an industrial process presents several challenges. A thorough understanding of the reaction's kinetics and thermodynamics is essential for safe and efficient scale-up. mt.com
Key scale-up considerations include:
Heat Management: Friedel-Crafts reactions are often highly exothermic. Effective heat removal is critical to control the reaction temperature, prevent runaway reactions, and avoid the formation of unwanted byproducts. Reaction calorimeters are often used in development to understand the heat flow and model the process for larger reactors. mt.comacs.org
Catalyst Handling: Lewis acid catalysts are sensitive to moisture and can be difficult to handle. In large-scale production, the catalyst must be efficiently mixed with the reactants and then separated or quenched at the end of the reaction. The use of solid acid catalysts like zeolites is an alternative that can simplify catalyst separation. numberanalytics.com
Mass Transfer: Ensuring efficient mixing of the reactants, especially in heterogeneous systems (e.g., solid catalyst in liquid reactants), is crucial for achieving high conversion rates.
Process Control and Safety: Real-time monitoring, for instance using in-situ IR spectroscopy, can track the reaction's progress and ensure it operates within safe parameters. This is particularly important for managing potential gas evolution (e.g., HCl) and controlling addition rates to manage heat output.
Purification: After the reaction, the product stream contains the desired this compound, isomers (like o-dinonylbenzene), poly-alkylated benzenes, and residual catalyst. The purification process, typically involving washing, neutralization, and distillation, must be designed to efficiently isolate the this compound isomer with high purity.
By carefully managing these parameters, the synthesis of this compound can be optimized for high yield, selectivity, and safety on an industrial scale. acs.org
Environmental Fate and Transformation Research of P Dinonylbenzene
Environmental Distribution and Transport Mechanisms
The environmental distribution and transport of p-Dinonylbenzene are expected to be governed by its physicochemical properties, primarily its high hydrophobicity, a characteristic shared with other long-chain alkylbenzenes. Due to its low aqueous solubility and high octanol-water partition coefficient (Kow), this compound will likely partition from the water column to organic matter in sediment and suspended solids.
Research on linear alkylbenzenes (LABs), which are widely used as precursors for detergents, indicates that these compounds are predominantly associated with particulate matter in aquatic environments. sccwrp.org Once discharged into water bodies, often through wastewater effluent, these compounds tend to adsorb to sewage sludge and sediments. nih.govresearchgate.net A study on the fate of LABs in a coastal environment near San Diego, California, found them in treatment plant effluent, water column particulates, and sediments, confirming their association with domestic waste discharges. sccwrp.org
The transport of this compound in the environment would likely follow similar pathways. In aquatic systems, its movement will be closely linked to the transport of suspended sediments. In soil, its mobility is expected to be low due to strong adsorption to soil organic matter. Volatilization from water surfaces to the atmosphere could be a minor transport pathway, though its low vapor pressure might limit this process. Long-range atmospheric transport is not considered a significant mechanism for compounds of this nature.
Table 1: Predicted Environmental Compartment Distribution for Hydrophobic Aromatic Hydrocarbons
| Environmental Compartment | Predicted Affinity for this compound (based on analogs) | Primary Transport Processes |
|---|---|---|
| Water Column (Dissolved Phase) | Low | Advection with water currents |
| Suspended Particulate Matter | High | Transport with suspended solids |
| Sediment | High | Sedimentation, resuspension, and burial |
| Soil | High | Limited leaching, transport via soil erosion |
| Atmosphere | Low | Potential for short-range atmospheric transport via volatilization |
Biotic Transformation and Biodegradation Studies
Biodegradation, the breakdown of organic matter by microorganisms, is anticipated to be the primary mechanism for the environmental degradation of this compound. The structure of the alkyl side chains plays a crucial role in the rate and extent of biodegradation.
Studies on alkylbenzene sulfonates, which are structurally related to alkylbenzenes, have shown a significant difference in the biodegradability of linear versus branched alkyl chains. Linear alkylbenzene sulfonates (LAS) are readily biodegradable under aerobic conditions. researchgate.netrdd.edu.iqscirp.org In contrast, branched alkylbenzene sulfonates (BAS), which were used in early detergent formulations, are much more resistant to microbial degradation due to the steric hindrance presented by their branched structure. nih.gov This led to their replacement with the more environmentally friendly LAS. nih.gov
Given that this compound possesses two nonyl (C9) groups, the structure of these groups (linear or branched) would be a critical determinant of its biodegradability. If the nonyl groups are linear, biodegradation would be expected to proceed more readily than if they are highly branched. The typical biodegradation pathway for alkylbenzenes involves the initial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring. researchgate.net
Table 2: Relative Biodegradability of Alkylbenzenes Based on Alkyl Chain Structure
| Alkyl Chain Structure | Expected Rate of Biodegradation | Reasoning |
|---|---|---|
| Linear Alkyl Chains | Relatively Rapid | More accessible to microbial enzymes. |
| Branched Alkyl Chains | Slow to Recalcitrant | Steric hindrance limits enzymatic attack. nih.gov |
Environmental Modeling and Risk Assessment Methodologies
In the absence of empirical data, environmental modeling and risk assessment for this compound would rely on methodologies developed for other data-poor chemicals, particularly other hydrocarbons.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this context. QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, and toxicity. ecetoc.orgresearchgate.net For this compound, QSARs could be used to estimate properties such as its Kow, water solubility, and potential for bioaccumulation and toxicity. nih.gov These estimated parameters can then be used as inputs for environmental fate models to predict its distribution and persistence.
The general framework for environmental risk assessment involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. lumenlearning.com For a compound like this compound, this would involve:
Hazard Identification: Using QSAR and read-across from similar compounds to identify potential adverse effects.
Exposure Assessment: Modeling its likely environmental concentrations based on estimated release rates and fate properties.
Risk Characterization: Comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) to determine the likelihood of adverse effects.
These methodologies provide a structured approach to evaluating the potential environmental risks of this compound, even with the current data limitations. mdpi.comalliedacademies.org
Theoretical and Computational Chemistry Studies on P Dinonylbenzene
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. For a molecule such as p-dinonylbenzene, these investigations typically focus on the interplay between the aromatic benzene (B151609) ring and the two long, branched nonyl chains.
Density Functional Theory (DFT) is a widely used quantum chemical method for such studies due to its favorable balance of computational cost and accuracy. researchgate.netarxiv.org DFT calculations can elucidate the distribution of electrons within the this compound molecule. The long alkyl chains, being electron-donating, influence the electron density of the benzene ring, which in turn affects the molecule's reactivity and intermolecular interactions.
A key aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is also associated with the aromatic system. The presence of the nonyl groups can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene.
Furthermore, these calculations can determine various electronic properties, such as the molecular electrostatic potential, which maps the charge distribution and predicts sites of interaction with other polar molecules. Advanced basis sets are often necessary in these calculations to accurately describe the electronic behavior of a molecule with a large number of electrons like this compound. numberanalytics.com
Table 1: Representative Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~0.1 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are representative and would be determined through specific DFT calculations.
Molecular Modeling and Simulation of Intermolecular Interactions
While quantum chemistry focuses on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of a large ensemble of molecules. Molecular dynamics (MD) simulations are particularly useful for investigating the intermolecular interactions of this compound. nih.govaip.org
In an MD simulation, the movement of each atom in a system is calculated over time based on a set of classical equations of motion and a force field. The force field is a set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). For long-chain alkylbenzenes like this compound, the choice of force field is critical to accurately model the flexibility of the nonyl chains and their interactions. scite.ainih.gov
MD simulations can provide insights into how this compound molecules interact with each other in the liquid phase. These simulations can predict bulk properties such as density and viscosity. They also reveal details about the spatial arrangement of the molecules. For instance, simulations can show how the long nonyl chains of neighboring molecules might entangle or align, and how the benzene rings might stack due to pi-pi interactions. Studies on similar branched-alkyl benzene sulfonates have shown that the structure of the alkyl tail significantly influences the orientation and packing of the molecules at interfaces. aip.org
The flexibility of the nonyl chains is a key factor in the intermolecular interactions of this compound. nih.gov The chains can adopt numerous conformations, and MD simulations can explore the conformational landscape and identify the most probable shapes of the molecule in a given environment. This conformational flexibility, combined with the potential for entanglement of the long chains, plays a significant role in the physical properties of materials containing this compound.
Table 2: Representative Intermolecular Interaction Data for this compound from Molecular Dynamics Simulations
| Parameter | Description | Representative Finding |
| Radial Distribution Function (g(r)) | Describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. | Can reveal characteristic distances for benzene ring stacking and alkyl chain interactions. |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the self-diffusion coefficient, indicating molecular mobility. |
| Interaction Energy | The sum of van der Waals and electrostatic energies between molecules. | Quantifies the strength of intermolecular attractions. |
| Radius of Gyration (Rg) | A measure of the overall size and shape of the flexible nonyl chains. | Can show how the chain conformation changes in different environments. |
Note: The findings in this table are representative and would be obtained from specific MD simulations.
Chemoinformatics and QSAR Approaches in Dinonylbenzene Research
Chemoinformatics involves the use of computational methods to analyze chemical information. One of the most prominent applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to correlate the chemical structure of a molecule with its biological activity or physical properties. tandfonline.com
For a compound like this compound, QSAR models could be developed to predict its potential environmental fate or toxicity based on its molecular structure. researchgate.nettandfonline.comresearchgate.net The process begins with the calculation of a large number of molecular descriptors for this compound and related compounds. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Examples of relevant descriptors for a QSAR study of this compound would include:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies and partial charges on atoms, often derived from quantum chemical calculations.
Hydrophobicity descriptors: Like the octanol-water partition coefficient (logP), which is crucial for predicting environmental distribution.
Once a set of descriptors is calculated for a series of related alkylbenzenes with known experimental data (e.g., toxicity to a specific organism), statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. This model can then be used to predict the activity of new or untested compounds like this compound. The robustness and predictive power of the QSAR model must be carefully validated using statistical techniques. ljmu.ac.uk
Table 3: Representative Molecular Descriptors for a QSAR Study of this compound
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
| Geometrical | Molecular Surface Area | The accessible surface for interaction. |
| Electronic | LUMO Energy | Electron-accepting ability, related to reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and potential for bioaccumulation. |
Note: This table lists examples of descriptors that would be used to build a QSAR model.
Future Research Directions and Interdisciplinary Opportunities
Advanced Synthetic Methodologies for Enhanced Sustainability
The traditional synthesis of p-dinonylbenzene relies on Friedel-Crafts alkylation, a method effective but often encumbered by the use of hazardous catalysts and the generation of complex isomeric mixtures. springernature.comyoutube.com Future research is increasingly directed towards more sustainable and efficient synthetic routes.
A primary focus is the replacement of conventional homogeneous catalysts, such as aluminum chloride or hydrofluoric acid, with solid acid catalysts. Zeolites, for instance, have demonstrated potential in the alkylation of benzene (B151609) with long-chain olefins, offering benefits such as reusability, reduced corrosion, and shape selectivity, which could lead to a higher yield of the desired p-isomer. researchgate.net The development of novel zeolite-based catalysts with optimized pore structures and acidity could significantly enhance the efficiency and environmental profile of this compound production.
Furthermore, emerging methodologies in C-H functionalization offer exciting prospects. Recent studies have demonstrated the direct C(sp²)–H alkylation of unactivated arenes using visible-light-induced palladium catalysis. springernature.com This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions, representing a significant step towards a more atom-economical and sustainable synthesis of alkylbenzenes like this compound.
| Reaction Type | Catalyst Type | Potential Advantages |
| Friedel-Crafts Alkylation | Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced waste, improved selectivity |
| Direct C-H Alkylation | Photoinduced Palladium Catalysis | High atom economy, milder reaction conditions |
Exploration of Novel Coordination Architectures
The field of coordination chemistry, particularly the development of metal-organic frameworks (MOFs), offers a largely unexplored territory for this compound. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgbohrium.com The incorporation of long, flexible alkyl chains, such as the nonyl groups in this compound, into MOF structures could lead to materials with unique properties.
Future research could investigate the synthesis of MOFs using this compound or its functionalized derivatives as organic linkers. The long alkyl chains could influence the porosity and dimensionality of the resulting frameworks, potentially creating materials with tailored adsorption properties for specific guest molecules. The hydrophobic nature of the nonyl groups might also be exploited to create MOFs with high affinity for non-polar organic compounds, which could have applications in separation science or as sensors.
Moreover, the study of coordination complexes involving this compound as a ligand could reveal novel structural motifs and reactivity. The benzene ring can coordinate to metal centers in various ways, and the bulky nonyl groups would sterically influence the coordination environment, possibly leading to complexes with unusual catalytic activities.
Innovations in Analytical Detection and Quantification
The accurate detection and quantification of this compound and its isomers are crucial for industrial quality control and environmental monitoring. Current methods for the analysis of long-chain alkylbenzenes in environmental samples predominantly rely on gas chromatography-mass spectrometry (GC-MS). researchgate.net While effective, there is room for innovation to enhance sensitivity, reduce analysis time, and improve the separation of complex isomeric mixtures.
Future research could focus on the development of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), coupled with high-resolution mass spectrometry (HRMS). This could provide a more detailed characterization of complex mixtures containing various dinonylbenzene isomers and related compounds.
Additionally, the development of novel sample preparation techniques is an important area of investigation. This could include the design of selective solid-phase extraction (SPE) sorbents for the pre-concentration of dinonylbenzene from environmental matrices, leading to lower detection limits. The use of advanced chemometric methods for data analysis could also aid in the deconvolution of complex chromatograms and the identification of individual isomers. researchgate.net
| Analytical Technique | Potential Innovation | Benefit |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive 2D GC (GC×GC) with HRMS | Improved isomer separation and identification |
| Sample Preparation | Novel Solid-Phase Extraction (SPE) sorbents | Enhanced sensitivity and lower detection limits |
| Data Analysis | Advanced Chemometric Methods | Deconvolution of complex analytical data |
Environmental Remediation Strategies Involving Dinonylbenzene-Related Compounds
Given the potential for environmental contamination from industrial activities, the development of effective remediation strategies for sites polluted with dinonylbenzene and related compounds is of significant interest. Future research in this area is likely to focus on two main approaches: bioremediation and advanced oxidation processes (AOPs).
Bioremediation leverages the ability of microorganisms to degrade organic pollutants. epa.govnih.govutoronto.ca Research could focus on identifying and isolating microbial strains capable of metabolizing long-chain alkylbenzenes like dinonylbenzene. This would involve studying the metabolic pathways and the enzymes responsible for the breakdown of these compounds. Bioaugmentation, the introduction of specific microorganisms to a contaminated site, could be a promising strategy to enhance the natural attenuation of these pollutants. nih.govresearchgate.netnih.gov
Advanced oxidation processes (AOPs) are another promising avenue for the remediation of recalcitrant organic compounds. researchgate.netufrn.brportalabpg.org.brkirj.eeatlantis-press.com These technologies are based on the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. ufrn.brportalabpg.org.br Future studies could investigate the efficacy of various AOPs, such as Fenton and photo-Fenton processes, ozonation, and photocatalysis, for the degradation of dinonylbenzene in soil and water. researchgate.netkirj.ee
Integration with Emerging Technologies and Materials Science
The unique molecular structure of this compound, with its combination of a rigid aromatic core and flexible, long alkyl chains, suggests potential for its use in the development of advanced materials. While direct applications are still speculative, research in related areas of high-performance polymers provides a roadmap for future investigations. nih.govarkema.comevonik.comarkema.com
The incorporation of this compound as a monomer or an additive in polymer synthesis could impart desirable properties such as increased thermal stability, enhanced mechanical strength, and modified solubility characteristics. nih.gov For example, the long nonyl chains could act as internal plasticizers, improving the processability of rigid polymer backbones. The aromatic core, on the other hand, can contribute to the thermal and mechanical robustness of the material. nih.gov
Furthermore, the potential for this compound to act as a functional fluid in various technological applications warrants exploration. Its high boiling point and thermal stability could make it a candidate for use as a heat transfer fluid or a high-performance lubricant. Research into the tribological properties of this compound and its derivatives could open up new applications in this area.
Q & A
Q. What are the optimal synthetic routes for producing high-purity p-Dinonylbenzene, and how can impurities be minimized?
- Methodological Answer : this compound synthesis typically involves Friedel-Crafts alkylation of benzene with nonyl chloride or via olefin alkylation. To ensure high purity, optimize reaction conditions (e.g., temperature, catalyst type, and stoichiometry) and employ purification techniques like fractional distillation or column chromatography. Monitor impurities using gas chromatography-mass spectrometry (GC-MS) and compare retention times against known standards. Pre-purify starting materials to reduce side reactions . Replication of methods from primary literature with rigorous control of variables (e.g., moisture, oxygen) is critical for reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming alkyl chain branching and aromatic substitution patterns. Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability and phase transitions. Cross-validate results with peer-reviewed studies to ensure methodological accuracy .
Advanced Research Questions
Q. How can researchers design experiments to investigate the solvent interactions of this compound in polymer matrices while controlling for environmental variables?
- Methodological Answer : Apply the PICO framework to structure the study:
- Population/Problem : Polymer-p-Dinonylbenzene blends.
- Intervention : Varying solvent polarity, temperature, and concentration.
- Comparison : Solubility parameters of analogous alkylbenzenes.
- Outcome : Phase behavior and diffusion coefficients.
Use dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) to monitor structural changes. Conduct trials under inert atmospheres to prevent oxidation. Include error bars and statistical tests (e.g., ANOVA) to assess significance .
Q. What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Perform a systematic review using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Aggregate data from databases like PubMed and Web of Science using search terms such as “this compound toxicity” and “alkylbenzene ecotoxicology.” Analyze discrepancies by evaluating study designs:
Q. How can computational modeling predict the environmental persistence of this compound, and what experimental validations are required?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite or COSMOtherm. Input parameters include logP, Henry’s law constant, and biodegradation half-lives. Validate predictions with OECD 301/310 biodegradation tests. Compare model outputs with field data from sediment/water partitioning studies. Address uncertainties by refining force fields in molecular dynamics simulations .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for reconciling inconsistent results in this compound’s catalytic activity across heterogeneous reaction systems?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify latent variables (e.g., catalyst surface area, solvent polarity). Use Grubbs’ test to detect outliers in kinetic data. If contradictions persist, conduct robustness checks via interlaboratory comparisons. Publish raw datasets with metadata to facilitate reproducibility audits .
Q. How should researchers address gaps in the mechanistic understanding of this compound’s role as a plasticizer stabilizer?
- Methodological Answer : Formulate hypotheses using the 5 Whys technique : Iteratively ask “why” to trace stability loss mechanisms (e.g., leaching, hydrolysis). Design experiments with isotopic labeling (e.g., deuterated this compound) to track migration pathways. Pair this with accelerated aging tests and Arrhenius modeling to extrapolate long-term behavior .
Literature & Collaboration Guidelines
Q. What criteria ensure rigorous selection of primary sources for this compound research, and how can secondary sources be appropriately utilized?
- Methodological Answer : Prioritize peer-reviewed journals with high impact factors in organic chemistry and materials science. Use databases like SciFinder and Reaxys with Boolean operators (e.g., “this compound AND synthesis NOT patent”). Cross-reference secondary sources (reviews) to identify foundational studies but verify claims against original data. Adhere to citation standards (e.g., ACS Style) to maintain academic integrity .
Q. How can interdisciplinary teams coordinate to study this compound’s applications in energy storage while ensuring methodological consistency?
- Methodological Answer : Define roles using a Gantt chart with milestones (e.g., synthesis, characterization, testing). Standardize protocols via shared digital lab notebooks (e.g., LabArchives). Hold weekly alignment meetings to troubleshoot deviations. For collaborative writing, use version-control platforms (e.g., Overleaf) and follow IMRaD structure for manuscripts .
Ethical & Reporting Standards
Q. What ethical considerations arise when studying this compound’s bioaccumulation potential, and how should they be documented?
- Methodological Answer :
Obtain approval from institutional review boards (IRBs) for studies involving vertebrate models. Adhere to OECD guidelines for ecotoxicity testing to minimize animal suffering. In publications, disclose conflicts of interest (e.g., industry funding) and include limitations sections to contextualize findings. Archive data in repositories like Zenodo for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
